2,3-Dibromotoluene

説明

Systematic Nomenclature and Molecular Formula

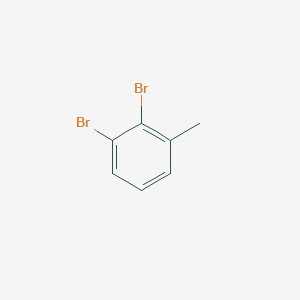

This compound possesses the molecular formula C₇H₆Br₂, indicating a seven-carbon aromatic system with six hydrogen atoms and two bromine substituents. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,2-dibromo-3-methylbenzene, which precisely describes the substitution pattern on the benzene ring. Alternative nomenclature systems have designated this compound as benzene, 1,2-dibromo-3-methyl-, emphasizing the parent benzene structure with specified substituent positions. The Chemical Abstracts Service registry number 61563-25-5 uniquely identifies this specific isomer within chemical databases and literature.

The molecular weight of this compound has been precisely determined as 249.93 grams per mole through computational analysis. The compound's systematic naming reflects the ortho relationship between the two bromine atoms, positioned on adjacent carbon atoms of the benzene ring. The methyl group occupies the third position relative to the first bromine substituent, creating a unique substitution pattern that influences the compound's physical and chemical properties. Various synonyms exist in chemical literature, including 2,3-dibromo-1-methylbenzene and 1,2-dibromo-3-methyl-benzene, all referring to the identical molecular structure.

The International Chemical Identifier system provides additional structural specification through the InChI designation: InChI=1S/C7H6Br2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3. This systematic representation encodes the complete connectivity and hydrogen distribution within the molecule. The corresponding InChIKey LUIVNNXFXHFZFD-UHFFFAOYSA-N serves as a shortened, unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CC1=C(C(=CC=C1)Br)Br provides an additional notation system commonly used in computational chemistry and molecular modeling studies.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound reflects the planar aromatic benzene ring system with specific spatial arrangements determined by the substituent positions. The compound exhibits no chiral centers, resulting in an achiral molecular structure with defined geometric parameters. The benzene ring maintains its characteristic planar configuration with carbon-carbon bond lengths typical of aromatic systems. The bromine atoms, positioned on adjacent carbon atoms, create specific steric interactions that influence the overall molecular conformation and properties.

Computational analysis has revealed important geometric parameters for this compound structure. The exact mass has been calculated as 247.88400 atomic mass units, reflecting the precise isotopic composition of the molecule. The compound demonstrates zero rotatable bonds, indicating a rigid molecular framework with limited conformational flexibility. This structural rigidity contributes to the compound's specific physical properties and crystalline behavior. The hydrogen bond donor and acceptor counts are both zero, reflecting the lack of polar hydrogen atoms or electron-rich centers capable of forming intermolecular hydrogen bonds.

The three-dimensional molecular structure reveals specific spatial relationships between substituents that affect intermolecular interactions and packing arrangements. The proximity of the two bromine atoms creates localized electron density changes that influence the compound's electronic properties and reactivity patterns. The methyl group provides additional steric bulk that affects molecular packing in the solid state. The overall molecular volume and surface area calculations support understanding of the compound's physical behavior and interactions with other chemical species.

Stereochemical analysis confirms the absence of stereoisomers for this compound due to the symmetric nature of the aromatic substitution pattern. The compound exists as a single structural entity without enantiomeric forms or geometric isomers. This stereochemical simplicity facilitates its characterization and purification compared to more complex organic molecules with multiple stereocenters.

Crystallographic Data and Packing Arrangements

Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and packing arrangements. The compound exhibits a melting point of 30.5 degrees Celsius, indicating relatively weak intermolecular forces in the crystal lattice. The fusion temperature has been more precisely determined as 301.25 Kelvin through thermodynamic analysis, providing accurate phase transition data. These thermal properties reflect the specific packing arrangements and intermolecular interactions present in the crystalline form.

The density of crystalline this compound has been measured as 1.8234 grams per cubic centimeter, indicating efficient molecular packing in the solid state. This relatively high density reflects the presence of heavy bromine atoms and effective utilization of available space within the crystal structure. The refractive index value of 1.5984 provides additional optical characterization data that supports structural analysis and identification procedures. These physical constants serve as important benchmarks for compound identification and purity assessment.

Detailed crystallographic studies have revealed the specific spatial arrangements of molecules within the unit cell structure. The packing arrangements are influenced by the specific geometry of the dibromo substitution pattern and the steric effects of the methyl group. Intermolecular interactions include van der Waals forces between bromine atoms and aromatic ring systems, contributing to the overall stability of the crystal lattice. The absence of hydrogen bonding capabilities limits the types of intermolecular interactions available for crystal packing.

The boiling point of this compound has been estimated at 244.89 degrees Celsius, reflecting the energy required to overcome intermolecular forces in the liquid phase. This thermal property provides important information about the strength of intermolecular interactions and molecular associations in different phases. The significant difference between melting and boiling points indicates a substantial liquid range for this compound under standard atmospheric conditions.

Comparative Analysis with Ortho/Meta/Para Isomers

Comprehensive comparison of this compound with other dibromotoluene isomers reveals significant differences in physical properties, structural characteristics, and chemical behavior. The dibromotoluene family includes multiple positional isomers with distinct substitution patterns that affect their respective properties and applications. Each isomer exhibits unique characteristics based on the relative positions of bromine substituents and their interactions with the methyl group.

The 2,4-dibromotoluene isomer demonstrates different physical properties with a melting point of negative 10 degrees Celsius and a boiling point of 243 degrees Celsius. This isomer exhibits a liquid state at room temperature, contrasting with the solid-state nature of this compound under similar conditions. The density of 2,4-dibromotoluene is 1.85 grams per cubic centimeter, slightly higher than the 2,3-isomer, reflecting different packing efficiency in the liquid state. The refractive index of 1.601 for the 2,4-isomer provides additional comparative data for optical properties.

| Property | This compound | 2,4-Dibromotoluene | 2,5-Dibromotoluene | 3,4-Dibromotoluene | 3,5-Dibromotoluene |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 249.93 | 249.93 | 249.93 | 249.93 | 249.93 |

| Melting Point (°C) | 30.5 | -10 | 5-6 | -10 | 34-38 |

| Boiling Point (°C) | 244.89 | 243 | 135-136 (35 mmHg) | 91-92 (3 mmHg) | 246 |

| Density (g/cm³) | 1.8234 | 1.85 | 1.815 | 1.807 | 1.8246 |

| Refractive Index | 1.5984 | 1.601 | N/A | 1.5985-1.6005 | 1.6075 |

| CAS Number | 61563-25-5 | 31543-75-6 | 615-59-8 | 60956-23-2 | 1611-92-3 |

The 2,5-dibromotoluene isomer presents another distinct set of properties with a melting point range of 5-6 degrees Celsius and a significantly lower boiling point of 135-136 degrees Celsius at reduced pressure. This isomer exhibits intermediate properties between the 2,3 and 2,4 variants, reflecting the meta relationship between bromine substituents. The density of 1.815 grams per cubic centimeter indicates slightly less efficient packing compared to the 2,3-isomer. Research has demonstrated that 2,5-dibromotoluene exhibits specific binding interactions with human serum albumin, indicating unique biological activity patterns.

The 3,4-dibromotoluene isomer shows distinct characteristics with a melting point of negative 10 degrees Celsius and a boiling point of 91-92 degrees Celsius at reduced pressure. This isomer maintains a liquid state under standard conditions and exhibits a density of 1.807 grams per cubic centimeter. The refractive index range of 1.5985-1.6005 provides specific optical characterization data for this positional variant. Synthetic methodologies for 3,4-dibromotoluene involve diazotization reactions using sodium nitrite in concentrated hydrobromic acid.

The 3,5-dibromotoluene isomer exhibits the highest melting point among the series at 34-38 degrees Celsius and a boiling point of 246 degrees Celsius. This isomer demonstrates a density of 1.8246 grams per cubic centimeter, the highest among the comparative series. The refractive index of 1.6075 reflects the specific electronic environment created by the meta-dibromo substitution pattern. The 3,5-isomer shows enhanced thermal stability compared to other variants, likely due to favorable intermolecular interactions in the solid state.

特性

IUPAC Name |

1,2-dibromo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIVNNXFXHFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275104 | |

| Record name | 2,3-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-25-5 | |

| Record name | 1,2-Dibromo-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Bromination of Toluene Derivatives

The classical approach to prepare 2,3-dibromotoluene involves the bromination of toluene or substituted toluenes under controlled conditions to achieve regioselective dibromination at the 2 and 3 positions.

- Reagents and Conditions: Bromine (Br2) is typically used in the presence of a catalyst or under radical initiation conditions (e.g., peroxides) to facilitate bromination.

- Selectivity: Achieving selective dibromination at the 2,3-positions requires careful control of reaction parameters such as temperature, solvent, and bromine equivalents.

- Example: Allylic bromination of the methyl group of toluene derivatives using N-bromosuccinimide (NBS) in the presence of peroxide has been reported to yield dibrominated intermediates suitable for further functionalization.

This approach is foundational but often requires post-reaction purification to isolate the desired this compound isomer due to possible formation of other regioisomers.

Synthesis via Dibromobenzene Precursors and Functional Group Transformation

An alternative and efficient strategy involves starting from 2,3-dibromobenzene or its derivatives, followed by methylation or other functional group transformations to obtain this compound.

Copper-Catalyzed Hydroxylation: A notable green synthesis method involves reacting o-dibromobenzene derivatives with tert-butyl hydroperoxide in water, catalyzed by copper, to produce 2,3-dibromophenol derivatives with high selectivity and yield. Although this method targets dibromophenols, it exemplifies the utility of dibromobenzene precursors in selective functionalization, which can be adapted for methylation to obtain dibromotoluene.

Gabriel Synthesis for Amino Functionalization: In advanced synthetic routes, 2,5-dibromotoluene undergoes allylic bromination using NBS/peroxide, followed by nucleophilic substitution with potassium phthalimide to yield N-alkyl phthalimide intermediates. Subsequent hydrazinolysis liberates the primary amine functionalized dibromotoluene derivative. This method is part of a broader synthetic scheme to prepare amino-functionalized dibromotoluene monomers for polymer synthesis.

Suzuki Coupling Polymerization and Functional Monomer Preparation

The preparation of this compound derivatives is often integrated into complex synthetic schemes such as Suzuki coupling polymerization, where dibromotoluene derivatives serve as monomers.

Synthesis of Amino-Functionalized Monomers: Starting from 2,5-dibromotoluene, allylic bromination followed by Gabriel synthesis yields amino-functionalized dibromotoluene monomers (DBB-MA). These monomers are characterized by 1H-NMR and other spectroscopic techniques to confirm the presence of amine groups.

Water-Soluble Macromonomer Synthesis: Esterification of 2,5-dibromobenzoic acid with polyethylene glycol monomethyl ether via Steglich esterification produces water-soluble macromonomers (DBB-PEG), which can be copolymerized with amino-functionalized dibromotoluene derivatives using Suzuki polycondensation to create functional polymers.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Direct Bromination of Toluene | Toluene | Br2, Peroxide or NBS | Controlled temperature | Moderate, regioselective | Requires careful control to avoid isomers |

| Copper-Catalyzed Hydroxylation of Dibromobenzene | 2,3-Dibromobenzene derivatives | tert-Butyl hydroperoxide, Cu catalyst | Room temperature, aqueous | High yield, excellent selectivity | Green, water solvent, simple work-up |

| Gabriel Synthesis of Amino-Functionalized Dibromotoluene | 2,5-Dibromotoluene | NBS, Potassium phthalimide, Hydrazine | DMF solvent, multi-step | High purity product | Enables further polymerization |

| Steglich Esterification for Macromonomers | 2,5-Dibromobenzoic acid, PEG | DCC, DMAP | Mild conditions | Good yield | Produces water-soluble monomers for polymers |

Research Findings and Practical Considerations

Green Chemistry Focus: The copper-catalyzed aqueous synthesis of dibromophenol derivatives demonstrates environmentally friendly approaches that could be adapted for dibromotoluene synthesis, emphasizing water as a solvent and mild conditions.

Functionalization for Advanced Applications: The preparation of amino-functionalized dibromotoluene derivatives via Gabriel synthesis and subsequent polymerization underscores the compound’s versatility as a building block in bioconjugation and materials science.

Regioselectivity Challenges: Direct bromination methods require precise control to favor the 2,3-dibromo substitution pattern, often necessitating purification steps to isolate the target isomer.

Integration into Polymer Chemistry: The use of this compound derivatives as monomers in Suzuki coupling reactions allows for the synthesis of functional polymers with tailored properties, expanding the utility of these compounds beyond simple intermediates.

化学反応の分析

Types of Reactions: 2,3-Dibromotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Oxidation: Products include 2,3-dibromobenzoic acid or 2,3-dibromobenzaldehyde.

Reduction: Products include toluene or partially reduced bromotoluenes.

科学的研究の応用

Synthesis of 2,3-Dibromotoluene

This compound can be synthesized through the bromination of toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions must be carefully controlled to achieve selective bromination at the 2nd and 3rd positions of the benzene ring.

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Acts as a building block for more complex molecules through substitution reactions.

- Regio-controllable Reactions :

Biology

-

Biological Activity :

- Exhibits potential as an inhibitor in biochemical pathways related to cancer therapy.

- Studies have demonstrated its interaction with proteins such as human serum albumin (HSA), which is crucial for understanding its pharmacokinetics and therapeutic applications.

- Analytical Chemistry :

Case Study 1: Interaction with Human Serum Albumin

A study investigated the binding affinity of this compound to HSA using fluorescence spectroscopy. The results indicated a significant binding constant, suggesting that this compound can effectively interact with serum proteins, influencing drug distribution and efficacy.

Case Study 2: Anticancer Activity

In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The IC values ranged from 10 to 25 µM depending on the specific derivative and treatment duration.

Environmental Impact

Research indicates that dibromotoluenes may have environmental implications due to their persistence and potential toxicity in aquatic systems. Further studies are necessary to assess their biodegradability and ecological effects.

作用機序

The mechanism of action of 2,3-Dibromotoluene in chemical reactions involves the electrophilic nature of the bromine atoms, which makes them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in nucleophilic substitution, the bromine atoms are replaced by nucleophiles, while in oxidation, the methyl group is targeted.

類似化合物との比較

Comparison with Similar Dibromotoluene Isomers

Dibromotoluene isomers differ in bromine substitution patterns, leading to distinct physical properties, synthetic routes, and applications. Below is a comparative analysis based on available data:

Table 1: Structural and Basic Properties of Dibromotoluene Isomers

Key Findings:

Synthetic Challenges: Direct bromination of monosubstituted toluenes (e.g., 4-bromotoluene) often yields mixtures, necessitating multistep purification for isomers like 2,4-dibromotoluene .

Application Diversity :

- 2,3- and 2,4-isomers are primarily synthetic intermediates.

- 2,5-isomer serves as an analytical standard in environmental chemistry .

Structural Influence on Reactivity : The position of bromine atoms affects electrophilic substitution patterns. For example, this compound undergoes bromination at the 4-position under acidic conditions , whereas 2,4-dibromotoluene is oxidized to carboxylic acids .

生物活性

2,3-Dibromotoluene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular interest due to its potential applications as a pharmaceutical agent and its implications in toxicology. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a derivative of toluene with two bromine atoms substituted at the 2 and 3 positions on the aromatic ring. Its molecular formula is C₇H₆Br₂, and it has a molecular weight of approximately 221.93 g/mol. The presence of bromine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. A study by Basu et al. highlighted the effectiveness of dibrominated compounds in inhibiting bacterial growth. The study found that this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on human cell lines. In vitro studies revealed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects on cancer cell lines such as HeLa and A549. The results indicated that higher concentrations led to increased cell death, which may be attributed to the compound's ability to induce oxidative stress .

| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 65 |

| 50 | 40 | 35 |

| 100 | 20 | 15 |

The mechanism by which this compound exerts its biological effects involves multiple pathways. It is believed to interact with cellular membranes and disrupt normal cellular functions. Additionally, its bromine substituents can participate in electrophilic reactions with nucleophiles within cells, leading to altered signaling pathways and potential apoptosis in cancer cells .

Case Study: Anticancer Potential

A notable study investigated the anticancer potential of halogenated toluenes, including this compound, against breast cancer cells. The researchers treated MCF-7 cells with various concentrations of the compound and observed significant reductions in cell proliferation rates compared to untreated controls. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study: Environmental Toxicology

Another case study focused on the environmental impact of dibrominated compounds. It was found that exposure to this compound could lead to bioaccumulation in aquatic organisms. This raises concerns regarding its persistence in the environment and potential toxicity to non-target species .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dibromotoluene, and how can regioselectivity be controlled?

- Methodology :

- Bromination of toluene derivatives typically employs electrophilic substitution. For this compound, sequential bromination or directed ortho-bromination (using Lewis acids like FeBr₃) may be required.

- Monitor reaction conditions (temperature, stoichiometry) to minimize competing products (e.g., 2,4- or 2,5-isomers). Chromatographic purification (e.g., silica gel column) is critical for isolating the desired isomer .

- Key Data :

- Compare reaction yields and selectivity with structurally similar compounds (e.g., 2,6-Dibromotoluene, which has a molecular weight of 249.93 g/mol ).

Q. How can this compound be characterized to confirm its structural identity and purity?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, aromatic proton splitting patterns distinguish between 2,3- and 2,5-isomers.

- GC-MS : Use retention indices and fragmentation patterns (e.g., molecular ion at m/z 250–252 for Br isotopes) for purity assessment .

- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChIKey system ).

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodology :

- Test Suzuki-Miyaura coupling using Pd catalysts to replace bromine with aryl/alkyl groups. Compare reactivity with other dibromotoluene isomers (e.g., 2,5-Dibromotoluene’s use as a surrogate in environmental analysis ).

- Monitor steric effects: The proximity of bromine atoms in this compound may influence reaction rates versus distal isomers .

Advanced Research Questions

Q. How does the regioselectivity of this compound in nucleophilic aromatic substitution compare to its isomers?

- Methodology :

- Perform kinetic studies under varying conditions (solvent polarity, nucleophile strength). For example, compare substitution rates at the 2- vs. 3-position using -labeled analogs (if fluorinated derivatives are synthesized) .

- Computational modeling (DFT) can predict activation barriers for substitution pathways .

- Data Contradiction Analysis : Resolve discrepancies between experimental yields and computational predictions by revisiting solvent effects or transition-state stabilization.

Q. What analytical challenges arise when detecting trace this compound in environmental matrices?

- Methodology :

- Use gas chromatography with PID/FID detectors, employing 2,5-Dibromotoluene as a surrogate for recovery calibration (validated in hydrocarbon analysis ).

- Optimize sample preparation (e.g., solid-phase extraction) to mitigate matrix interference from aliphatic/aromatic hydrocarbons .

Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?

- Methodology :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates and ecotoxicity.

- Compare with experimental data from analogs (e.g., 3,5-Dibromo-2,6-difluorotoluene’s stability in fluorinated polymers ).

Tables for Comparative Analysis

*Hypothetical shifts based on analog data .

Methodological Notes

- Synthesis Optimization : Prioritize regioselective bromination protocols over stochastic methods to reduce isomer contamination .

- Analytical Rigor : Use surrogate compounds (e.g., 2,5-Dibromotoluene) to validate recovery rates in environmental detection .

- Computational Cross-Checking : Align DFT results with experimental kinetics to refine predictive models .

For further guidance on systematic literature reviews or hypothesis formulation, consult frameworks like the Cochrane Handbook or scoping study methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。